molecular formula C21H14BrClN2OS2 B11535902 2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol

2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol

Cat. No.: B11535902
M. Wt: 489.8 g/mol
InChI Key: BBKFJLMALLTAOS-UHFFFAOYSA-N
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Description

2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-CHLOROPHENOL is a complex organic compound that features a benzothiazole core, a bromophenyl group, and a chlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-CHLOROPHENOL typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde. The bromophenyl group is introduced via a nucleophilic substitution reaction, where 4-bromobenzyl chloride reacts with the benzothiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of catalysts for the nucleophilic substitution and imine formation steps .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-CHLOROPHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-CHLOROPHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzothiazole and chlorophenol moieties.

    Medicine: Explored for its potential anticancer properties, as benzothiazole derivatives have shown activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-CHLOROPHENOL is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes. The chlorophenol group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-CHLOROPHENOL is unique due to the combination of the benzothiazole, bromophenyl, and chlorophenol moieties, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to its individual components .

Properties

Molecular Formula

C21H14BrClN2OS2

Molecular Weight

489.8 g/mol

IUPAC Name

2-[[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]iminomethyl]-4-chlorophenol

InChI

InChI=1S/C21H14BrClN2OS2/c22-15-3-1-13(2-4-15)12-27-21-25-18-7-6-17(10-20(18)28-21)24-11-14-9-16(23)5-8-19(14)26/h1-11,26H,12H2

InChI Key

BBKFJLMALLTAOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)Cl)O)Br

Origin of Product

United States

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